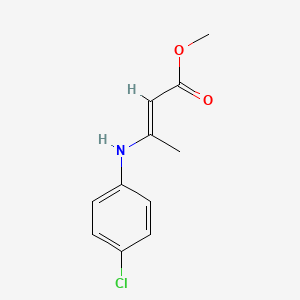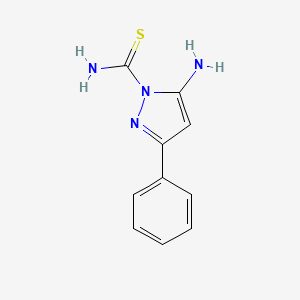![molecular formula C15H12N4O3S2 B12214404 4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide](/img/structure/B12214404.png)
4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a benzamide group
Preparation Methods
The synthesis of 4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent.
Introduction of the thiophene ring: This step involves the cyclization of a suitable precursor in the presence of sulfur.
Attachment of the benzamide group: This is usually done through an acylation reaction using benzoyl chloride or a similar reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene or benzamide rings, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and specific catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to 4-(2-{[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzamide include:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar chemical reactivity and applications.
Oxadiazole derivatives: These compounds contain the oxadiazole ring and are studied for their antimicrobial and anticancer properties.
Benzamide derivatives: These compounds feature the benzamide group and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its combination of these three functional groups, which imparts a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C15H12N4O3S2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[[2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C15H12N4O3S2/c16-13(21)9-3-5-10(6-4-9)17-12(20)8-24-15-19-18-14(22-15)11-2-1-7-23-11/h1-7H,8H2,(H2,16,21)(H,17,20) |
InChI Key |
XFDYORKKEJHJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12214323.png)

![3-(3-Methoxy-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B12214334.png)
![4-amino-8-chloro-N'-[(3-methoxyphenyl)carbonyl]quinoline-3-carbohydrazide](/img/structure/B12214339.png)
![2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone](/img/structure/B12214344.png)
![1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B12214351.png)
![7-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12214355.png)

![methyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate](/img/structure/B12214359.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12214367.png)
![Benzo[b]thiophen-3(2H)-one, 2-acetyl-](/img/structure/B12214374.png)

![Ethyl 4-(2-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B12214384.png)
![1-(3-fluorophenyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12214387.png)
